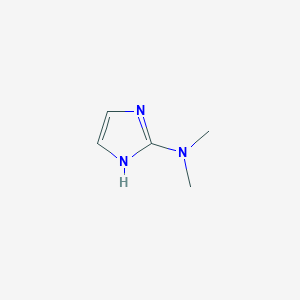
1H-Imidazol-2-amine, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazol-2-amine, N,N-dimethyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazol-2-amine, N,N-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the reaction of N-substituted α-aminoketones with formamide under heat .
Industrial Production Methods: Industrial production of imidazole derivatives often involves high-temperature reactions with dehydrogenating catalysts, such as platinum on alumina. This process ensures the formation of the desired bonds within the imidazole ring .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-2-amine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazol-2-amine, N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and functional materials
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, N,N-dimethyl- involves its interaction with various molecular targets. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties, which is of particular interest in anticancer research . Additionally, it can catalyze oxidative demethylation reactions, affecting various metabolic pathways .
Comparison with Similar Compounds
- 1H-Imidazol-2-ylmethylamine
- 1-Methyl-1H-imidazol-2-amine
- 1H-Benzo[d]imidazol-2-yl
Uniqueness: 1H-Imidazol-2-amine, N,N-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
57166-47-9 |
|---|---|
Molecular Formula |
C5H9N3 |
Molecular Weight |
111.15 g/mol |
IUPAC Name |
N,N-dimethyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C5H9N3/c1-8(2)5-6-3-4-7-5/h3-4H,1-2H3,(H,6,7) |
InChI Key |
WLFOHIVICZSIKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
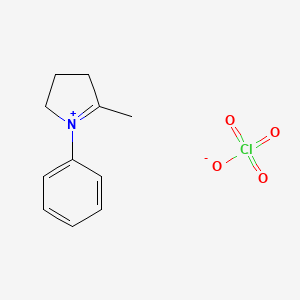
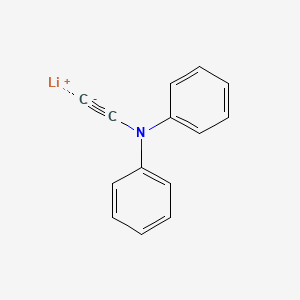
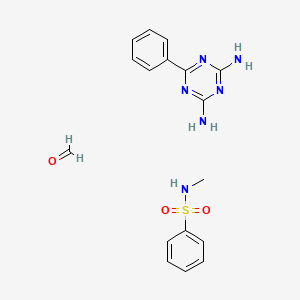
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
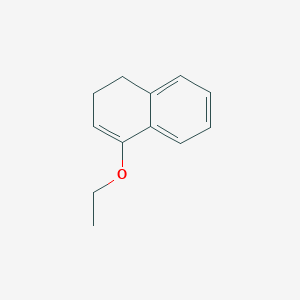
![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)

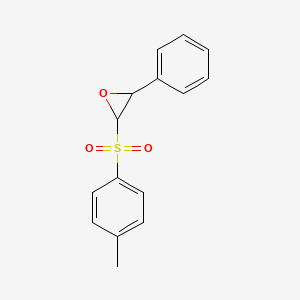
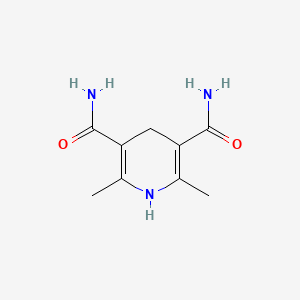

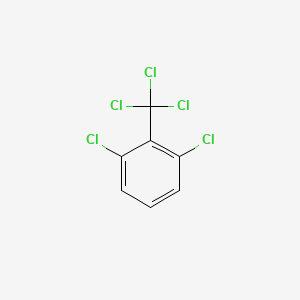
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
